Urantide Urantide Urantide acts as selective and competitive urotensin-II (UT) receptor antagonist (pKB = 8.3), which blocks hU-II induced contractions in thoracic aorta ex vivo, and has no effect on noradrenaline or endothelin 1-induced contraction or on acetylcholine-induced relaxation. It behaves as a partial agonist in a calcium mobilization assay (in CHO cells expressing hUT receptors).
Brand Name: Vulcanchem
CAS No.:
VCID: VC21539303
InChI: InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
Molecular Formula: C51H66N10O12S2
Molecular Weight: 1075.3 g/mol

Urantide

CAS No.:

Cat. No.: VC21539303

Molecular Formula: C51H66N10O12S2

Molecular Weight: 1075.3 g/mol

* For research use only. Not for human or veterinary use.

Urantide -

Molecular Formula C51H66N10O12S2
Molecular Weight 1075.3 g/mol
IUPAC Name (2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1
Standard InChI Key VXLUBANOZQJZFE-QVKHRKAHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C
SMILES CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C

Chemical Structure and Development

Urantide, chemically defined as H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, is a peptide antagonist derived from human Urotensin-II (hU-II) . The compound was developed through strategic modifications of the hU-II(4-11) fragment, which represents the minimal active portion of human Urotensin-II. The development process involved several key modifications:

  • Conformational constraint by replacing Cys5 with penicillamine (β,β-dimethylcysteine) to stabilize the bioactive conformation

  • Substitution of Lys8 with ornithine in the endocyclic portion

  • Inversion of the configuration of the Trp residue at position 7, replacing it with DTrp7

These modifications transformed an agonist peptide into a potent antagonist with minimal to no agonistic properties. The resulting compound, [Pen5,DTrp7,Orn8]hU-II(4–11), was named urantide .

The table below illustrates the structural evolution that led to the development of urantide:

PeptideXaaYaaZaapEC50pKBpKi
hU-IICysTrpLys8.3±0.069.1±0.06
hU-II(4–11)CysTrpLys8.6±0.049.6±0.07
[Pen5]hU-II(4–11)PenTrpLys9.6±0.079.7±0.07
[Pen5,Orn8]hU-II(4–11)PenTrpOrnNE7.4±0.067.7±0.05
UrantidePenDTrpOrnIN8.3±0.098.3±0.04

Pharmacological Properties

Urantide demonstrates remarkable antagonistic properties at the urotensin II receptor (UT receptor or GPR14). The compound exhibits high affinity binding to both human and rat UT receptors, with pKi and pKB values of approximately 8.3, indicating nanomolar affinity .

Key pharmacological properties of urantide include:

  • Competitive antagonism of human Urotensin-II (hU-II)-induced contractions in rat isolated thoracic aorta

  • High selectivity for UT receptors, with no significant effect on noradrenaline- or endothelin 1-induced contractile responses at concentrations up to 1 μM

  • Complete absence of agonistic activity at concentrations up to 1 μM in rat aorta bioassays

  • Ability to displace [125I]urotensin II from specific binding sites on hU-II recombinant receptors transfected into CHO/K1 cells

Urantide represents a significant advancement in UT receptor antagonists, being 50-100 times more potent than other compounds described in the scientific literature at the time of its discovery .

Mechanism of Action

Urantide functions primarily by antagonizing the interaction between Urotensin-II and its receptor GPR14 (also known as UT receptor). This mechanism involves several key aspects:

Receptor Binding

Urantide binds with high affinity to the UT receptor, effectively blocking the binding of Urotensin-II. Its binding affinity (pKi=8.3±0.04) demonstrates its potent ability to compete with the natural ligand . The structural modifications in urantide allow it to occupy the receptor binding site without triggering the signaling cascade typically activated by Urotensin-II.

Pathway Inhibition

Research has demonstrated that urantide effectively blocks the UII/GPR14 system by regulating specific cellular pathways. One notable mechanism involves the regulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway . This pathway plays a crucial role in various pathophysiological processes, including inflammation and myocardial fibrosis.

Collagen Metabolism Regulation

Urantide has been shown to regulate collagen metabolism in atherosclerotic models. The compound affects matrix metalloproteinase (MMP) expression and activity, particularly MMP-2 and its tissue inhibitor TIMP-2, which are involved in the remodeling of the extracellular matrix during atherosclerosis development .

Effects on Vascular Smooth Muscle Cells

Urotensin-II is known to promote the proliferation and migration of vascular smooth muscle cells (VSMCs), which contributes to the development of vascular disorders such as atherosclerosis. Urantide has demonstrated significant inhibitory effects on VSMC proliferation and migration, making it a valuable tool in cardiovascular research .

In vitro studies have shown that:

  • Urantide dramatically inhibits VSMC proliferation in a concentration-dependent manner, with optimal effects at concentrations around 10^-7 mol/L

  • The compound suppresses the protein expression of Urotensin-II and GPR14 in VSMCs

  • Urantide can counteract the mitogenic effects of Urotensin-II on VSMCs

The inhibitory effect of urantide on VSMC proliferation represents a potential mechanism by which this compound may prevent or reduce the development of atherosclerotic lesions.

Comparative Potency

One of the most remarkable aspects of urantide is its exceptional potency compared to other UT receptor antagonists. At the time of its discovery, urantide was described as "by far the most potent UT receptor antagonist so far described, being about 50- to 100-fold more potent than any other known compound in the rat isolated aorta" .

This exceptional potency makes urantide an invaluable tool for exploring the pathophysiological role of human Urotensin-II in the mammalian cardiovascular system. While newer antagonists may have been developed since its initial characterization, urantide remains a benchmark against which other compounds are often compared.

Human Studies

While most research on urantide has focused on in vitro and animal models, there have been some investigations involving human subjects:

Effects on Forearm Blood Flow

The study also noted changes in systolic blood pressure (SBP), which increased significantly during dose ramping from 113 ± 4 to 120 ± 4 mmHg (P < 0.01), accompanied by a significant increase in mean arterial blood pressure from 82 ± 3 to 87 ± 3 mmHg (P < 0.05) .

These findings suggest complex hemodynamic effects of urantide in humans that require further investigation to fully understand its potential clinical applications.

Current Research and Future Perspectives

Current research on urantide continues to explore its potential applications in treating cardiovascular diseases, particularly atherosclerosis. Several approaches are being pursued:

Structural Optimization

Researchers are working to optimize the structure of urantide to enhance its potency, selectivity, and pharmacokinetic properties. This includes the development of new analogs based on the urantide scaffold .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator